molecular formula C19H33N5O8 B14227522 L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine CAS No. 823233-59-6

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine

Cat. No.: B14227522
CAS No.: 823233-59-6
M. Wt: 459.5 g/mol
InChI Key: VKFBEUGWUUNQBB-CXOVXGEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine is a peptide compound composed of the amino acids serine, glycine, proline, and isoleucine Peptides like this compound are essential in various biological processes, including signaling, enzymatic activity, and structural functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions include hydroxylated peptides, reduced peptides with free thiol groups, and modified peptides with altered functional groups.

Scientific Research Applications

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Serylglycyl-L-seryl-L-prolylglycyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Seryl-L-valyl-L-prolyl-L-isoleucine: A peptide with valine instead of glycine, leading to different biological activities.

Uniqueness

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine is unique due to its specific sequence, which imparts distinct structural and functional characteristics. Its combination of serine, glycine, proline, and isoleucine residues allows for unique interactions with biological targets, making it valuable for various research and therapeutic applications.

Properties

CAS No.

823233-59-6

Molecular Formula

C19H33N5O8

Molecular Weight

459.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C19H33N5O8/c1-3-10(2)15(19(31)32)23-17(29)12(9-26)22-18(30)13-5-4-6-24(13)14(27)7-21-16(28)11(20)8-25/h10-13,15,25-26H,3-9,20H2,1-2H3,(H,21,28)(H,22,30)(H,23,29)(H,31,32)/t10-,11-,12-,13-,15-/m0/s1

InChI Key

VKFBEUGWUUNQBB-CXOVXGEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.